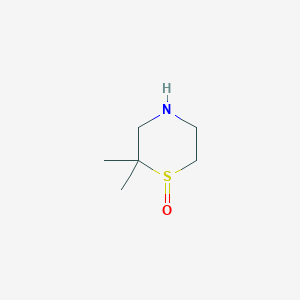
3-methyl-1,4-oxazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1,4-oxazepan-5-one is a heterocyclic organic compound with the molecular formula C6H11NO2 It features a seven-membered ring containing both nitrogen and oxygen atoms, making it an oxazepane derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1,4-oxazepan-5-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino alcohol and an ester, the cyclization can be induced using acidic or basic catalysts. The reaction typically requires moderate temperatures and can be carried out in solvents such as toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
3-methyl-1,4-oxazepan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogen gas and metal catalysts.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of substituted oxazepane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazepane-5-one derivatives with additional functional groups, while reduction can produce simpler oxazepane compounds.
科学的研究の応用
3-methyl-1,4-oxazepan-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-methyl-1,4-oxazepan-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
1,4-oxazepane: Lacks the methyl group at the 3-position, resulting in different chemical and physical properties.
3-methyl-1,4-thiazepan-5-one: Contains a sulfur atom instead of oxygen, leading to distinct reactivity and applications.
3-methyl-1,4-diazepan-5-one:
Uniqueness
3-methyl-1,4-oxazepan-5-one is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination imparts distinct chemical properties, making it valuable for various synthetic and research applications.
特性
CAS番号 |
1224374-23-5 |
|---|---|
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC名 |
3-methyl-1,4-oxazepan-5-one |
InChI |
InChI=1S/C6H11NO2/c1-5-4-9-3-2-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) |
InChIキー |
ZVNKGZGAANRYQX-UHFFFAOYSA-N |
正規SMILES |
CC1COCCC(=O)N1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-azaspiro[3.4]octane hydrochloride](/img/structure/B6258974.png)
